N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as MPTA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTA belongs to the family of thieno[3,2-d]pyrimidine derivatives, which have been shown to possess various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have been explored for their anticancer potential. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, synthesized using a key intermediate that shares a methoxyphenyl group, showed appreciable growth inhibition against a variety of cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, at a concentration of 10 µM (Al-Sanea et al., 2020). Another study focused on thieno[3,2-d]pyrimidine derivatives, revealing potent anticancer activities against human cancer cell lines such as MCF-7, HeLa, and HCT-116, with some compounds performing comparably to doxorubicin (Hafez & El-Gazzar, 2017).
Antifungal and Antibacterial Properties
Certain derivatives, such as those related to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, have demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This underscores the potential of these compounds in developing new antifungal agents (Jafar et al., 2017).
Imaging and Diagnostic Applications
In the realm of imaging, a derivative within the same chemical family was used for the synthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application signifies the relevance of such compounds in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Enzyme Inhibition for Therapeutic Targets
Methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold has resulted in compounds that exhibit selective inhibition of the adenosine A3 receptor, demonstrating the utility of these molecules in modulating enzyme activity for potential therapeutic benefit (Yaziji et al., 2013).
Synthesis and Chemical Reactivity
The synthesis of novel oxo pyrimido pyrimidine derivatives and their subsequent reactions provide a foundation for understanding the chemical reactivity of such compounds. These reactions not only contribute to the field of organic synthesis but also open pathways for the creation of new molecules with potential biological activities (Jadhav et al., 2022).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-16-9-5-8-15(10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFVAPFAUTKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
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